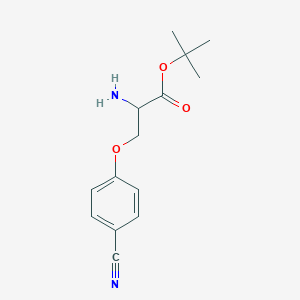
tert-butyl 2-amino-3-(4-cyanophenoxy)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-amino-3-(4-cyanophenoxy)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a cyanophenoxy group attached to a propanoate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-(4-cyanophenoxy)propanoate typically involves the reaction of tert-butyl 2-amino-3-hydroxypropanoate with 4-cyanophenol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
tert-butyl 2-amino-3-hydroxypropanoate+4-cyanophenol→tert-butyl 2-amino-3-(4-cyanophenoxy)propanoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use.
化学反应分析
Types of Reactions
Tert-butyl 2-amino-3-(4-cyanophenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and cyanophenoxy groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学研究应用
Tert-butyl 2-amino-3-(4-cyanophenoxy)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl 2-amino-3-(4-cyanophenoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Tert-butyl 2-amino-3-(4-methoxyphenoxy)propanoate
- Tert-butyl 2-amino-3-(4-chlorophenoxy)propanoate
- Tert-butyl 2-amino-3-(4-nitrophenoxy)propanoate
Uniqueness
Tert-butyl 2-amino-3-(4-cyanophenoxy)propanoate is unique due to the presence of the cyanophenoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific research and industrial applications.
生物活性
Tert-butyl 2-amino-3-(4-cyanophenoxy)propanoate is an organic compound that has gained attention for its potential biological activities and applications in medicinal chemistry. This article delves into the biochemical properties, metabolic pathways, dosage effects in animal models, and relevant case studies that highlight the compound's biological significance.
Chemical Structure and Properties
This compound is characterized by its molecular formula C15H18N2O3 and a molecular weight of approximately 262.3043 g/mol. The structure includes a tert-butyl group, an amino group, and a cyanophenoxy moiety, contributing to its unique chemical behavior and biological activity. The compound can be synthesized through multi-step organic reactions, which allow for modifications to optimize yield and purity .
The compound plays a significant role in biochemical reactions due to its ability to interact with various enzymes. It is particularly known for its interactions with esterases and lipases, which catalyze the hydrolysis of the ester bond in this compound. This reaction leads to the formation of 2-(4-cyanophenoxy)propanoic acid and tert-butanol, impacting metabolic pathways significantly .
Table 1: Enzymatic Interactions
| Enzyme | Reaction Type | Product |
|---|---|---|
| Esterases | Hydrolysis | 2-(4-cyanophenoxy)propanoic acid |
| Lipases | Hydrolysis | Tert-butanol |
Dosage Effects in Animal Models
Research has shown that the effects of this compound vary significantly with dosage.
- Low Doses : Minimal or no observable effects.
- Moderate Doses : Increased biological activity, including potential therapeutic effects.
- High Doses : Toxicity observed, leading to cellular damage and alterations in gene expression.
These findings indicate a dose-dependent relationship that is crucial for determining safe and effective therapeutic applications .
Metabolic Pathways
The primary metabolic pathways involving this compound are centered around ester hydrolysis. The hydrolysis products can further interact with various metabolic pathways, influencing enzyme activity and metabolite levels. This interaction can lead to significant changes in metabolic flux, emphasizing the importance of understanding these pathways for potential drug development .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications:
- Antibacterial Activity : A study on compounds similar to this compound demonstrated their ability to inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .
- Cytotoxicity Assays : In vitro assays showed that certain derivatives exhibited selective cytotoxicity against cancer cell lines without affecting normal cells, indicating a promising avenue for cancer therapy .
- Metabolic Syndrome Applications : Research indicates that compounds with similar structures may help manage conditions associated with metabolic syndrome by modulating lipid metabolism and reducing inflammation .
属性
分子式 |
C14H18N2O3 |
|---|---|
分子量 |
262.30 g/mol |
IUPAC 名称 |
tert-butyl 2-amino-3-(4-cyanophenoxy)propanoate |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)12(16)9-18-11-6-4-10(8-15)5-7-11/h4-7,12H,9,16H2,1-3H3 |
InChI 键 |
SGHUSLSKPFVVRR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C(COC1=CC=C(C=C1)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















